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molecular formula C12H14N2O B8332439 1-(8-Amino-quinolin-7-yl)-propan-1-ol

1-(8-Amino-quinolin-7-yl)-propan-1-ol

Cat. No. B8332439
M. Wt: 202.25 g/mol
InChI Key: GAVBRVQQEUPPTE-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

In a similar fashion using route 27 general procedure 66, 8-amino-quinoline-7-carbaldehyde 404 (1 g, 5.83 mmol), ethyl magnesium bromide (3M in THF; 5.81 ml, 17.44 mmol) and THF (30 ml) gave the title compound (900 mg, 91%) after purification by column chromatography with DCM/MeOH (99:1) as the eluent.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.81 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH:12]=[O:13])=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.[CH2:14]([Mg]Br)[CH3:15]>C1COCC1>[NH2:1][C:2]1[C:3]([CH:12]([OH:13])[CH2:14][CH3:15])=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C(=CC=C2C=CC=NC12)C=O
Step Two
Name
Quantity
5.81 mL
Type
reactant
Smiles
C(C)[Mg]Br
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC=C2C=CC=NC12)C(CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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